

# A Comparative Analysis of the Catalytic Activities of Antimony Trioxide and Bismuth Oxide

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## Compound of Interest

Compound Name: Antimony(III) oxide

Cat. No.: B7798121

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In the realm of industrial and environmental catalysis, metal oxides play a pivotal role. Among these, antimony trioxide ( $\text{Sb}_2\text{O}_3$ ) and bismuth oxide ( $\text{Bi}_2\text{O}_3$ ) have garnered significant attention due to their diverse catalytic applications. This guide provides a detailed comparison of the catalytic performance of these two oxides, drawing upon experimental data from studies on electrocatalytic  $\text{CO}_2$  reduction, photocatalytic degradation of organic pollutants, and polyester synthesis.

## Electrocatalytic Carbon Dioxide Reduction

The electrochemical reduction of carbon dioxide ( $\text{CO}_2$ ) into valuable chemicals is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels. Both bismuth and antimony-based materials have been investigated as electrocatalysts for this reaction, with notable differences in their selectivity and efficiency.

A key area of comparison is the electrocatalytic reduction of  $\text{CO}_2$  on bismuth and antimony film electrodes. Experimental evidence demonstrates that while both materials can catalyze the reaction, they yield different primary products. Bismuth film electrodes exhibit a high Faradaic efficiency (FE) of approximately 94% for the production of formate. In contrast, antimony film electrodes show a much greater propensity for the hydrogen evolution reaction (HER), resulting in a higher yield of hydrogen gas ( $\text{H}_2$ ) compared to formate. This suggests that bismuth is a more selective catalyst for  $\text{CO}_2$  reduction to formate under the tested conditions.

Further research into doping bismuth oxide with antimony has shown that modulating the electronic environment of the catalyst can enhance its performance. Sb-doped  $\text{Bi}_2\text{O}_3$  nanosheets have demonstrated improved  $\text{CO}_2$  adsorption and stabilization of key reaction intermediates, leading to enhanced formic acid production.

## Quantitative Data for Electrocatalytic $\text{CO}_2$ Reduction

Catalyst	Primary Product	Faradaic Efficiency (FE)	Reference
Bismuth (Bi) Film	Formate	~94%	
Antimony (Sb) Film	Hydrogen ( $\text{H}_2$ )	Higher FE for $\text{H}_2$ than formate	

## Experimental Protocol: Electrocatalytic $\text{CO}_2$ Reduction on Metal Oxide Films

A typical experimental setup for evaluating the electrocatalytic reduction of  $\text{CO}_2$  on thin film electrodes involves a three-electrode electrochemical cell.

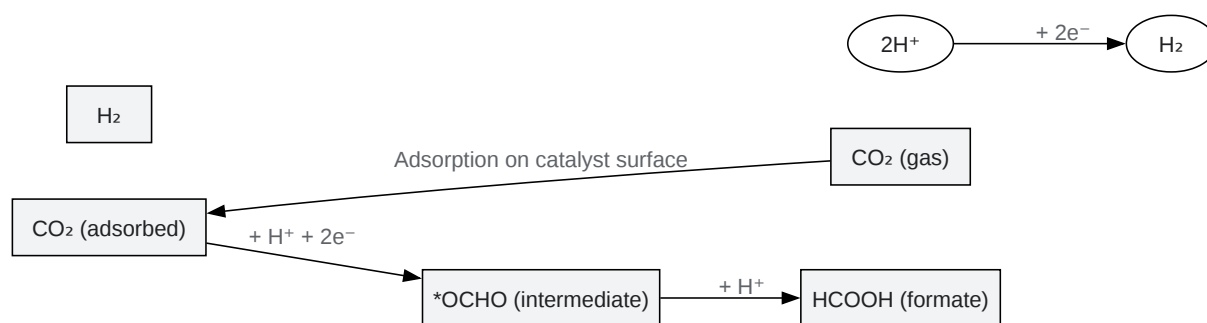
- **Electrode Preparation:** Thin films of bismuth and antimony are deposited onto a conductive substrate, such as carbon paper or a glassy carbon electrode, via techniques like sputtering or electrochemical deposition.
- **Electrochemical Cell Assembly:** The prepared film acts as the working electrode. A platinum wire or graphite rod is commonly used as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode serves as the reference electrode.
- **Electrolyte:** A  $\text{CO}_2$ -saturated aqueous electrolyte, such as 0.5 M  $\text{KHCO}_3$ , is used. The electrolyte is continuously purged with  $\text{CO}_2$  gas during the experiment to maintain saturation.
- **Electrolysis:** Controlled potential electrolysis (chronoamperometry) is performed at various applied potentials.
- **Product Analysis:** The gaseous products (e.g.,  $\text{H}_2$ , CO) are analyzed using gas chromatography (GC). The liquid products (e.g., formate, acetate) are quantified using

techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

- Faradaic Efficiency Calculation: The Faradaic efficiency for each product is calculated by dividing the charge consumed for the formation of that product by the total charge passed during the electrolysis.

## Proposed Mechanism for CO<sub>2</sub> Reduction

The electrocatalytic reduction of CO<sub>2</sub> on the surface of bismuth and antimony electrodes is believed to proceed through a series of proton-coupled electron transfer steps. The higher selectivity of bismuth for formate production is attributed to its optimal binding energy for the \*OCHO intermediate.



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Proposed pathway for CO<sub>2</sub> reduction to formate and the competing hydrogen evolution reaction.

## Photocatalytic Degradation of Organic Pollutants

Both antimony trioxide and bismuth oxide have demonstrated photocatalytic activity for the degradation of organic pollutants in water under light irradiation. This process involves the generation of highly reactive oxygen species (ROS) that can break down complex organic molecules into simpler, less harmful substances.

Bismuth oxide, in its various polymorphic forms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), has been extensively studied as a photocatalyst. The photocatalytic efficiency of  $\text{Bi}_2\text{O}_3$  is dependent on its crystal structure, particle size, and surface area. For instance,  $\beta$ - $\text{Bi}_2\text{O}_3$  has shown superior photocatalytic activity compared to  $\alpha$ - $\text{Bi}_2\text{O}_3$  for the degradation of certain organic dyes. Antimony trioxide has also been reported to be an effective photocatalyst for the degradation of dyes like methylene blue.

While direct comparative studies under identical conditions are limited in the publicly available literature, individual studies on the photocatalytic performance of each oxide provide insights into their potential. The choice of catalyst would depend on the specific pollutant, reaction conditions, and the desired light source (UV or visible).

## Experimental Protocol: Photocatalytic Degradation of Methylene Blue

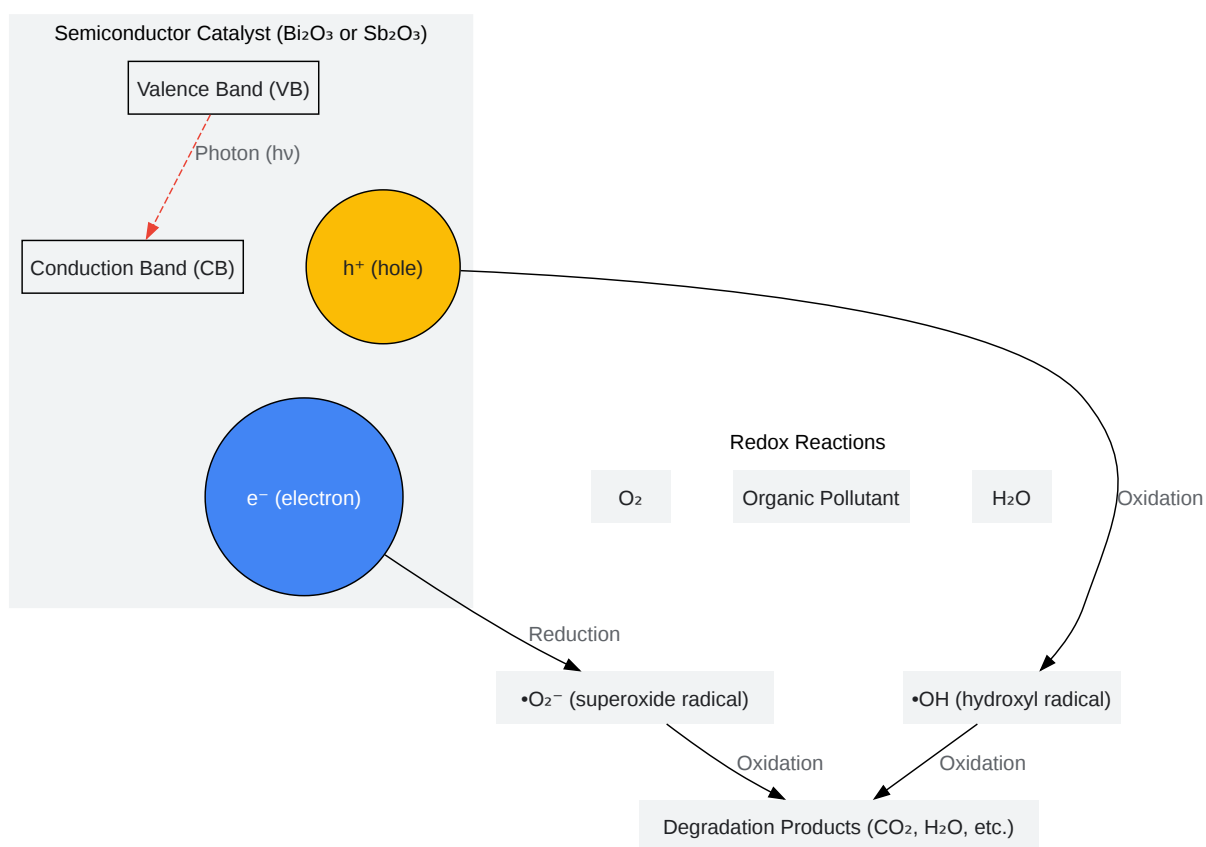
The photocatalytic activity of  $\text{Sb}_2\text{O}_3$  or  $\text{Bi}_2\text{O}_3$  nanoparticles is typically evaluated by monitoring the degradation of a model organic dye, such as methylene blue (MB), under light irradiation.

- **Catalyst Suspension:** A known amount of the metal oxide catalyst (e.g., 50 mg) is dispersed in an aqueous solution of methylene blue of a specific concentration (e.g., 10 mg/L).
- **Adsorption-Desorption Equilibrium:** The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
- **Photoreactor Setup:** The suspension is then placed in a photoreactor equipped with a light source (e.g., a UV lamp or a solar simulator). The reactor is often cooled to maintain a constant temperature.
- **Irradiation and Sampling:** The suspension is irradiated while being continuously stirred. Aliquots of the suspension are withdrawn at regular time intervals.
- **Analysis:** The collected samples are centrifuged to remove the catalyst particles. The concentration of the remaining methylene blue in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 664 nm).

- **Degradation Efficiency Calculation:** The degradation efficiency is calculated as: Degradation (%) =  $[(C_0 - C_t) / C_0] \times 100$  where  $C_0$  is the initial concentration of methylene blue and  $C_t$  is the concentration at time  $t$ .

## General Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic pollutants by a semiconductor metal oxide like  $\text{Bi}_2\text{O}_3$  or  $\text{Sb}_2\text{O}_3$  is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor. This generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species that degrade the pollutant.



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General mechanism of photocatalytic degradation of organic pollutants by a semiconductor metal oxide.

## Polycondensation Catalyst in Polyester Synthesis

Antimony trioxide is the most widely used and commercially established catalyst for the polycondensation step in the production of polyethylene terephthalate (PET). It offers a good balance of high catalytic activity, low tendency to promote side reactions, and cost-effectiveness. The typical concentration of  $\text{Sb}_2\text{O}_3$  used in industrial PET production is around 200-300 ppm.

In contrast, there is a notable lack of scientific literature or industrial reports on the use of bismuth oxide as a primary catalyst for PET polycondensation. This strongly suggests that  $\text{Bi}_2\text{O}_3$  is either not an effective catalyst for this specific reaction or does not offer any advantages over the well-established antimony-based systems. Therefore, in the context of PET synthesis, antimony trioxide is the clear catalyst of choice.

## Experimental Protocol: Laboratory-Scale PET Synthesis

The synthesis of PET from terephthalic acid (TPA) and ethylene glycol (EG) is a two-step process: esterification followed by polycondensation.

- **Esterification:** TPA and EG are charged into a reactor in a specific molar ratio (typically 1:1.1 to 1:1.5). The mixture is heated under pressure (e.g., 3-4 bar) to a temperature of 240-260 °C. Water is continuously removed as a byproduct. This step forms bis(2-hydroxyethyl) terephthalate (BHET) oligomers.
- **Polycondensation:** Antimony trioxide catalyst (e.g., 250 ppm) is added to the molten oligomers. The temperature is raised to 270-290 °C, and a high vacuum (e.g., <1 mbar) is applied. This promotes the polycondensation reaction, where BHET molecules react to form longer polymer chains, and ethylene glycol is removed.
- **Monitoring and Termination:** The progress of the reaction is monitored by measuring the viscosity of the molten polymer. Once the desired molecular weight (and thus viscosity) is achieved, the reaction is terminated.
- **Product Recovery:** The molten PET is extruded, cooled, and pelletized.

## Conclusion

The comparative analysis of antimony trioxide and bismuth oxide reveals distinct catalytic strengths in different applications.

- In electrocatalytic CO<sub>2</sub> reduction, bismuth-based catalysts, including bismuth oxide, show higher selectivity towards the production of formate, a valuable chemical feedstock. Antimony, on the other hand, tends to favor the competing hydrogen evolution reaction.
- In photocatalysis, both oxides are effective for the degradation of organic pollutants. The choice between them would depend on the specific pollutant, the desired light spectrum for activation, and the crystalline phase of the bismuth oxide.
- For PET polycondensation, antimony trioxide is the undisputed industry-standard catalyst, with no significant evidence supporting the use of bismuth oxide in this application.

This guide highlights the importance of selecting a catalyst based on the specific chemical transformation and desired product selectivity. While both antimony trioxide and bismuth oxide are valuable catalysts, their performance profiles are not interchangeable across all applications.

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